molecular formula C12H6ClNOS B14067940 8-Chloro-phenothiazone CAS No. 10128-63-9

8-Chloro-phenothiazone

Cat. No.: B14067940
CAS No.: 10128-63-9
M. Wt: 247.70 g/mol
InChI Key: IWZWKNFNNOKAIN-UHFFFAOYSA-N
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Description

8-Chloro-phenothiazone is a chemical compound belonging to the phenothiazine class Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-phenothiazone typically involves the chlorination of phenothiazine. One common method includes the reaction of phenothiazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8-position of the phenothiazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-phenothiazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 8-chloro-phenothiazine sulfoxide and 8-chloro-phenothiazine sulfone.

    Reduction: Formation of 8-chloro-phenothiazine amine derivatives.

    Substitution: Formation of various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Explored for its antipsychotic and antiemetic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Chloro-phenothiazone involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter activity in the brain. The compound can bind to dopamine receptors, thereby influencing dopamine signaling pathways. This interaction is crucial for its antipsychotic effects. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Thioridazine: Known for its use in treating schizophrenia.

    Fluphenazine: Used as an antipsychotic agent with a similar mechanism of action.

Uniqueness of 8-Chloro-phenothiazone: this compound stands out due to its specific substitution pattern, which imparts unique chemical and pharmacological properties. Its selective chlorination at the 8-position differentiates it from other phenothiazine derivatives, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

8-chlorophenothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZWKNFNNOKAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=O)C=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302558
Record name 8-Chloro-phenothiazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-63-9
Record name NSC151856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chloro-phenothiazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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